(S)-3-Amino-4-(o-tolyl)butanoic acid (S)-3-Amino-4-(o-tolyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15999806
InChI: InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(S)-3-Amino-4-(o-tolyl)butanoic acid

CAS No.:

Cat. No.: VC15999806

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-(o-tolyl)butanoic acid -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (3S)-3-amino-4-(2-methylphenyl)butanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Standard InChI Key PBGLTHUKEHCADU-JTQLQIEISA-N
Isomeric SMILES CC1=CC=CC=C1C[C@@H](CC(=O)O)N
Canonical SMILES CC1=CC=CC=C1CC(CC(=O)O)N

Introduction

(S)-3-Amino-4-(o-tolyl)butanoic acid, also known as 2-Methyl-L-β-homophenylalanine, is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins but may have substantial roles in biological systems and pharmacological research.

Solubility and Bioavailability

This compound exhibits moderate solubility in water and high bioavailability, making it suitable for various applications in pharmaceutical formulations.

Synthesis Methods

The synthesis of (S)-3-Amino-4-(o-tolyl)butanoic acid typically involves several key steps:

  • Formation of the Butanoic Acid Backbone: The backbone is constructed through a series of reactions, including alkylation and oxidation.

  • Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a substitution reaction, often using a Grignard reagent or similar organometallic compounds.

  • Final Purification: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action primarily involves interactions with specific biological receptors or enzymes due to its structural configuration. The presence of amino and carboxylic groups allows for hydrogen bonding and ionic interactions, facilitating its role in biochemical pathways.

Potential Applications

  • Drug Discovery and Development: The compound's unique configuration makes it a subject of interest in pharmacological research, particularly in drug discovery and development.

  • Pharmaceutical Formulations: Its moderate solubility and high bioavailability make it suitable for various pharmaceutical applications.

Research Findings

CompoundBiological ActivityPotential Applications
(S)-3-Amino-4-(o-tolyl)butanoic acidInteracts with biological receptors/enzymesDrug discovery, pharmaceutical formulations
DerivativesPotential anticancer activityOncology research

Comparison with Related Compounds

Other related compounds, such as (R)-3-Amino-4-(o-tolyl)butanoic acid and (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, also exhibit significant biological activities. For instance, (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has been studied for its potential to inhibit matrix metalloproteinases (MMPs) and its role in neurological disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator